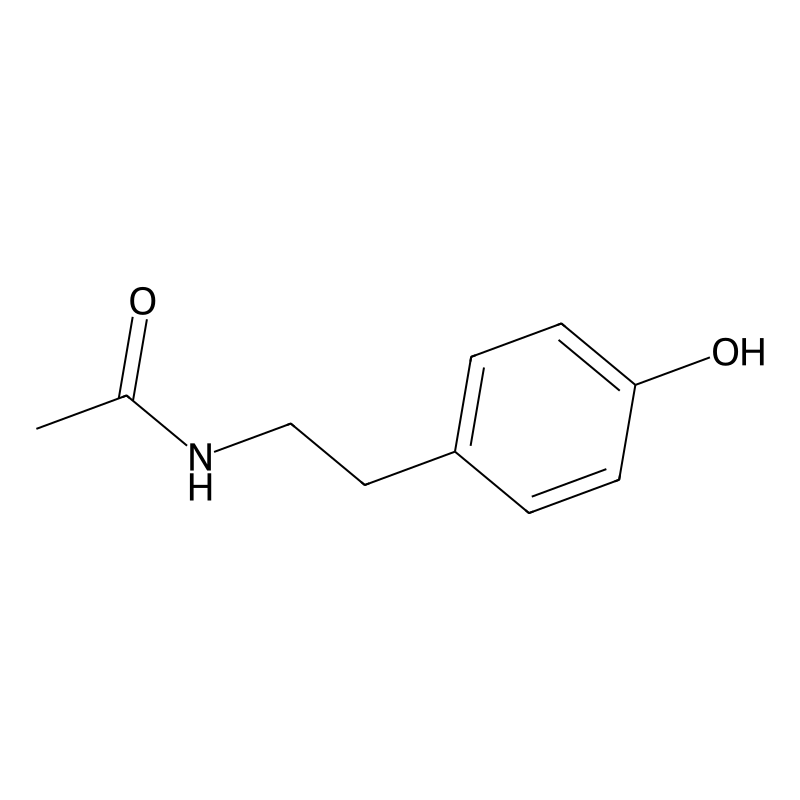

N-Acetyltyramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Acetyltyramine is the N-acetylated form of the biogenic amine tyramine, a naturally occurring monoamine derived from the amino acid tyrosine. This acetylation blocks the primary amine functional group, which fundamentally alters the compound's physicochemical and biological properties compared to its precursor, tyramine. This modification enhances lipophilicity and removes the primary amine's reactivity, making N-Acetyltyramine a distinct molecular tool for chemical synthesis, agricultural research, and as a specific negative control in neuropharmacology where the activity of tyramine would be a confounding factor.

References

- [1] N-acetyltyramine. PubChem Compound Summary for CID 121051.

- [5] Tyramine. PubChem Compound Summary for CID 5610.

- [12] N-acetyltyramine. ChEBI. European Bioinformatics Institute.

- [8] Leadbeater, N. E., & McGowan, C. C. (2012). The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques. Beilstein Journal of Organic Chemistry, 8, 2035–2042.

- [13] Tyramine, 2-(4-Hydroxyphenyl)ethylamine, 4-(2-Aminoethyl)phenol, or 4-Hydroxyphenethylamine. Bio-Synthesis Inc. Technical Document.

- [26] Sotnikova, T. D., et al. (2010). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 113(2), 287–301.

Direct substitution of N-Acetyltyramine with its precursor, tyramine, is inadvisable for most applications due to critical differences in bioactivity and chemical reactivity. The free primary amine of tyramine makes it a potent agonist at Trace Amine-Associated Receptor 1 (TAAR1), leading to significant sympathomimetic effects and potential hypertensive crises in biological systems. Acetylation of this amine group in N-Acetyltyramine effectively mitigates this TAAR1 activity, providing a biochemically more inert control compound. Furthermore, in organic synthesis, the unprotected amine of tyramine is susceptible to undesired side reactions, whereas the acetyl group in N-Acetyltyramine serves as a robust protecting group, ensuring regioselectivity and preventing byproduct formation in multi-step syntheses. These differences in biological activity and processability make the two compounds functionally distinct for procurement and application.

References

- [13] Tyramine, 2-(4-Hydroxyphenyl)ethylamine, 4-(2-Aminoethyl)phenol, or 4-Hydroxyphenethylamine. Bio-Synthesis Inc. Technical Document.

- [15] Foye, W. O. (2022). Biochemistry, Tyramine. In StatPearls. StatPearls Publishing.

- [26] Sotnikova, T. D., et al. (2010). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 113(2), 287–301.

- [24] Chiellini, G., et al. (2018). Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine. Frontiers in Pharmacology, 9, 169.

- [8] Leadbeater, N. E., & McGowan, C. C. (2012). The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques. Beilstein Journal of Organic Chemistry, 8, 2035–2042.

- [30] Kudo, F., & Eguchi, T. (2023). Protecting Group Strategies in Natural Product Biosynthesis. Natural Product Reports, 40(1), 10-27.

Precursor Suitability: Amine Protection Prevents Side Reactions in Synthesis

In multi-step syntheses, the free amine of tyramine can lead to process failures. For example, during Heck coupling reactions, unacetylated tyramine can undergo an undesired Michael addition with the desired product, depleting it from the reaction mixture. Using N-Acetyltyramine, where the amine is protected by the acetyl group, prevents this side reaction and enables clean formation of the target amide products. This strategy is a recognized method for preventing side reactions and regulating the reactivity of biosynthetic intermediates.

| Evidence Dimension | Reaction Outcome / Byproduct Formation |

| Target Compound Data | Clean Heck coupling product formation; amine group is protected. |

| Comparator Or Baseline | Tyramine: Undergoes undesired Michael addition with the initial product, leading to byproduct formation and yield loss. |

| Quantified Difference | Qualitative but critical: Prevents reaction failure pathway. |

| Conditions | Heck coupling reaction in the synthesis of tyramine-based natural products. |

For multi-step organic synthesis, procuring N-Acetyltyramine instead of tyramine is critical for preventing process-killing side reactions and ensuring higher yields.

Biochemical Specificity: Attenuated TAAR1 Agonism for Use as a Negative Control

Tyramine is a potent endogenous agonist of the Trace Amine-Associated Receptor 1 (TAAR1), with reported EC50 values in the range of 70 to 1100 nM, capable of significantly altering dopaminergic and serotonergic neuron firing rates. This potent activity makes tyramine unsuitable as a control in many neurological assays. N-Acetyltyramine, with its acetylated amine, lacks the free primary amine necessary for potent TAAR1 agonism. Studies on related N-acetylated compounds and receptor binding principles confirm that acetylation blocks the key interaction, making N-Acetyltyramine the appropriate inert comparator to tyramine for isolating TAAR1-specific effects.

| Evidence Dimension | TAAR1 Receptor Agonist Potency (EC50) |

| Target Compound Data | Significantly reduced/abolished activity (inferred from structure-activity relationships). |

| Comparator Or Baseline | Tyramine: Potent agonist with EC50 of 70-1100 nM. |

| Quantified Difference | Orders of magnitude reduction in potency. |

| Conditions | In vitro cAMP accumulation assays for TAAR1 activation. |

For researchers studying TAAR1 or monoaminergic systems, N-Acetyltyramine is the correct choice for a negative control, whereas using tyramine would introduce strong, confounding biological activity.

Differentiated Antioxidant Profile vs. Common Benchmarks

In a DPPH radical scavenging assay, N-Acetyltyramine demonstrated significant antioxidant activity with a reported IC50 value of 64.7 µg/mL. This contrasts with its structural analog N-acetyltryptamine, which was less potent with an IC50 of 131.3 µg/mL in the same study. While direct head-to-head data with melatonin in the same assay is limited, melatonin is a well-established antioxidant that acts through multiple mechanisms, including direct radical scavenging and upregulation of antioxidant enzymes. The distinct antioxidant capacity of N-Acetyltyramine, separate from its precursor tyramine and other common antioxidants, makes it a specific candidate for applications where this precise level of activity is desired, such as in developing bio-based agrochemicals or as a reference standard.

| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |

| Target Compound Data | 64.7 µg/mL |

| Comparator Or Baseline | N-acetyltryptamine: 131.3 µg/mL |

| Quantified Difference | Approximately 2x more potent than N-acetyltryptamine. |

| Conditions | DPPH radical scavenging assay. |

This provides a quantitative basis for selecting N-Acetyltyramine over other N-acetylated amines when a specific, moderate level of antioxidant activity is required for formulation or screening purposes.

Precursor for Multi-Step Organic Synthesis of Natural Products and Pharmaceuticals

N-Acetyltyramine is the preferred starting material over tyramine for syntheses requiring protection of the ethylamine side chain. Its use prevents undesired side reactions, such as Michael additions, during steps like Heck couplings, ensuring higher process fidelity and yields.

Biochemically Inert Negative Control in Neurotransmitter Receptor Studies

In studies involving the TAAR1 receptor, N-Acetyltyramine serves as an essential negative control. Unlike tyramine, which is a potent TAAR1 agonist, the acetylated form shows negligible activity, allowing researchers to isolate and confirm receptor-specific effects of other test compounds.

Development of Bio-based Agrochemicals and Biopesticides

As a naturally occurring metabolite with defined antioxidant and radical-scavenging properties, N-Acetyltyramine is a valuable compound for screening and development of new bio-based fungicides and pesticides where its specific activity profile is advantageous.

References

- [8] Leadbeater, N. E., & McGowan, C. C. (2012). The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques. Beilstein Journal of Organic Chemistry, 8, 2035–2042.

- [24] Chiellini, G., et al. (2018). Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine. Frontiers in Pharmacology, 9, 169.

- [26] Sotnikova, T. D., et al. (2010). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 113(2), 287–301.

- [7] Heidari, Z., & Mohammadipanah, F. (2018). Isolation and identification of two alkaloid structures with radical scavenging activity from Actinokineospora sp. UTMC 968. ResearchGate.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types